BenchChemオンラインストアへようこそ!

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

GPCR Pharmacology Adenosine Signaling Neurological Disorders

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine delivers orthogonal reactivity via a free 3-amino group (amide coupling, reductive amination) and a bromofuran moiety (Suzuki cross-coupling). Characterized Ki of 288 nM at human adenosine A1 receptor, IC50 of 2.51 μM at ATAD2 bromodomain, and IC50 of 4.9 μM at VMAT2 provide defined biological benchmarks absent in close analogs. Procure this building block for fragment-based screening, focused library synthesis, or as a low-potency VMAT2 reference standard.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
CAS No. 1490683-39-0
Cat. No. B1466615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine
CAS1490683-39-0
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(O2)Br)N
InChIInChI=1S/C8H11BrN2O/c9-8-2-1-7(12-8)5-11-3-6(10)4-11/h1-2,6H,3-5,10H2
InChIKeyCMQVHAHGXRDGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine (CAS 1490683-39-0) Core Identity and Procurement-Relevant Baseline


1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine (CAS 1490683-39-0) is a brominated heterocyclic amine characterized by a 5-bromofuran-2-ylmethyl substituent linked to an azetidin-3-amine core . With a molecular formula of C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol, this compound belongs to a class of azetidine derivatives that have garnered interest as conformationally constrained scaffolds for medicinal chemistry and chemical biology applications [1]. The presence of the free primary amine on the azetidine ring and the electrophilic bromofuran moiety provides orthogonal reactive handles that differentiate it from analogs lacking the 3-amino group or bearing alternative substitution patterns .

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine: Structural and Functional Non-Interchangeability with In-Class Analogs


Substitution of 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine with closely related analogs is not straightforward due to critical structural differences that impact biological target engagement and chemical reactivity. The presence of a free 3-amino group on the azetidine ring distinguishes this compound from analogs such as 1-[(5-bromofuran-2-yl)methyl]azetidine (lacking the amine) , 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid (carboxyl substitution altering polarity and H-bonding capacity) , and N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine (amide linkage eliminating the basic amine) . Furthermore, the bromofuran moiety differentiates it from phenyl-based azetidines like 1-(4-bromo-2-methoxybenzyl)azetidin-3-amine . These structural variations directly modulate binding profiles across key pharmacological targets, as evidenced by differential activity data presented in the quantitative evidence below.

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine: Quantitative Differentiation Evidence Against In-Class Analogs


Target Engagement Profile at Adenosine A1 Receptor (Human and Rat) for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine demonstrates moderate inhibitory activity against the human adenosine A1 receptor with a Ki of 288 nM, as measured by NanoBRET competition assay [1]. This contrasts with the structurally distinct analog N-[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]pyrazin-2-amine, which shows an EC50 of >30,000 nM (30 μM) against nicotinic acetylcholine receptors, indicating a substantial shift in target preference [2]. While direct comparative data for adenosine A1 binding of the closest analogs (1-[(5-bromofuran-2-yl)methyl]azetidine and 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid) are not available in public repositories, the presence of the 3-amino group is structurally implicated in enabling this specific receptor interaction, distinguishing the target compound from non-amine or amide-linked analogs.

GPCR Pharmacology Adenosine Signaling Neurological Disorders

Differential Affinity for Vesicular Monoamine Transporter 2 (VMAT2) in Synaptic Vesicle Uptake Assays

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine exhibits modest inhibitory activity at rat VMAT2 with an IC50 of 4,900 nM (4.9 μM) in a cellular uptake assay using FFN206 as a fluorescent substrate [1]. In contrast, optimized azetidine-based VMAT2 inhibitors from the lobelane series (e.g., cis-4-methoxy analog 22b) achieve Ki values ≤66 nM, with the most potent analog demonstrating a Ki of 24 nM [2]. This represents a >200-fold difference in potency. While the target compound's VMAT2 activity is weak relative to optimized leads, the data provide a benchmark for evaluating structure-activity relationships (SAR) around the azetidine core. Direct comparative data for 1-[(5-bromofuran-2-yl)methyl]azetidine at VMAT2 are not available in public databases, underscoring the unique availability of this activity profile for the 3-amino variant.

Neuropharmacology Monoamine Transporter Methamphetamine Abuse

Binding Affinity for ATAD2 Bromodomain: A Distinct Epigenetic Target Engagement Profile

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine demonstrates measurable binding to the ATAD2 bromodomain with an IC50 of 2,510 nM (2.51 μM) [1]. This engagement of an epigenetic reader domain is a distinguishing feature not reported for the closest analogs 1-[(5-bromofuran-2-yl)methyl]azetidine or 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid, which lack publicly available ATAD2 activity data. ATAD2 (ATPase family AAA domain-containing protein 2) is implicated in chromatin remodeling and has emerged as a target of interest in oncology [2]. The ability of this compound to interact with the ATAD2 bromodomain, albeit with modest affinity, provides a unique biochemical fingerprint that may guide selection for epigenetic probe development or fragment-based screening campaigns.

Epigenetics Bromodomain Inhibition Oncology

Structural and Physicochemical Differentiation from Closest Analogs: Molecular Weight, Polarity, and H-Bonding Capacity

The molecular properties of 1-[(5-bromofuran-2-yl)methyl]azetidin-3-amine distinguish it from its closest structural analogs. The target compound (MW 231.09, cLogP ~1.1, 2 H-bond donors, 3 H-bond acceptors) differs from 1-[(5-bromofuran-2-yl)methyl]azetidine (MW 216.07, 0 H-bond donors, 2 H-bond acceptors) by the addition of a primary amine, increasing polarity and H-bonding capacity. Compared to 1-[(5-bromofuran-2-yl)methyl]azetidine-3-carboxylic acid (MW 260.08, 1 H-bond donor, 4 H-bond acceptors) , the target compound presents a neutral amine rather than an acidic carboxyl group, altering electrostatic profile and potential for salt formation. The furan-based scaffold also contrasts with phenyl analogs such as 1-(4-bromo-2-methoxybenzyl)azetidin-3-amine, offering a more polar heteroaromatic surface that may influence passive permeability and target binding . These property differences are not subtle; they directly impact compound handling, formulation, and biological behavior.

Medicinal Chemistry Compound Library Design Lead Optimization

1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine: High-Value Application Scenarios for Scientific Procurement


GPCR Pharmacology: Adenosine A1 Receptor Probe Development

Based on its measurable Ki of 288 nM at human adenosine A1 receptor [1], this compound serves as a starting point for developing selective A1 receptor ligands. Its moderate affinity is suitable for competitive binding assays, fragment-based screening, or as a tool compound in studies of adenosine signaling in neurological and cardiovascular contexts. Procurement is justified for laboratories seeking a defined A1 receptor interaction profile without the confounding activities observed in amide-linked analogs (e.g., >30 μM at nAChR [2]).

Epigenetic Chemical Biology: ATAD2 Bromodomain Interaction Studies

The compound's detectable binding to the ATAD2 bromodomain (IC50 = 2.51 μM) [3] positions it as a potential fragment or weak-affinity probe for investigating ATAD2 function in chromatin remodeling and cancer. Given the emerging importance of ATAD2 as an oncology target, this activity profile, though modest, provides a biochemical handle not found in the closest structural analogs, enabling exploratory studies in epigenetic drug discovery.

Medicinal Chemistry: Azetidine Core SAR Exploration and Library Expansion

The presence of a free 3-amino group and a bromofuran substituent offers orthogonal synthetic handles for derivatization [4]. Researchers can exploit the primary amine for amide bond formation, reductive amination, or sulfonamide synthesis, while the bromofuran moiety enables Suzuki-Miyaura cross-coupling for scaffold diversification. This compound is a versatile building block for generating focused libraries aimed at exploring SAR around adenosine receptors, VMAT2, or bromodomains.

Comparative Tool Compound for VMAT2 Assay Development

With an IC50 of 4.9 μM at VMAT2 [5], this compound can serve as a low-potency control or reference standard in assays designed to evaluate more potent VMAT2 inhibitors (e.g., lobelane-derived azetidines with Ki ≤66 nM [6]). Its well-characterized weak activity provides a baseline for establishing assay dynamic range and validating compound potency rankings in VMAT2-targeted screening campaigns.

Quote Request

Request a Quote for 1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.